2-Butyl-2-hydroxybutanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butyl-2-hydroxybutanedioic acid can be synthesized through several methods. One common approach involves the reaction of succinic anhydride with butanol in the presence of a catalyst, followed by hydrolysis to yield the desired product. The reaction conditions typically include moderate temperatures and acidic or basic catalysts to facilitate the esterification and hydrolysis steps.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-2-hydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl groups can be reduced to primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-butyl-2-oxobutanedioic acid or 2-butyl-2-carboxybutanedioic acid.
Reduction: Formation of 2-butyl-2-hydroxybutanol.
Substitution: Formation of derivatives with various functional groups replacing the hydroxyl group.
Scientific Research Applications
2-Butyl-2-hydroxybutanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-butyl-2-hydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of target proteins and influence various biochemical processes.
Comparison with Similar Compounds
2-Butylsuccinic acid: Lacks the hydroxyl group, resulting in different reactivity and properties.
2-Hydroxybutanedioic acid: Lacks the butyl group, affecting its hydrophobicity and interactions.
2-Methyl-2-hydroxybutanedioic acid: Contains a methyl group instead of a butyl group, altering its steric and electronic properties.
Uniqueness: 2-Butyl-2-hydroxybutanedioic acid is unique due to the presence of both a butyl group and a hydroxyl group, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.
Biological Activity
2-Butyl-2-hydroxybutanedioic acid, also known as 2-hydroxybutanedioic acid or 2-butylmalic acid, is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on health, and potential therapeutic applications.
- Chemical Formula : C₄H₆O₅
- Molecular Weight : 134.09 g/mol
- Structure : The compound features a hydroxyl group and two carboxylic acid groups, contributing to its acidic properties and reactivity.
Metabolic Pathways
Research indicates that 2-hydroxybutanedioic acid is involved in several metabolic pathways. It serves as a metabolite in the degradation of various organic compounds by gut microbiota, particularly within the phyla Proteobacteria and Firmicutes. The production of this compound is linked to the metabolism of amino acids such as aspartate and methionine, highlighting its role in amino acid catabolism .
Table 1: Metabolic Pathways Involving 2-Hydroxybutanedioic Acid
Pathway | Key Enzymes Involved | Biological Significance |
---|---|---|
Butanoate Metabolism | Acetyl-CoA synthetase | Energy production and fatty acid synthesis |
Propanoate Metabolism | Propionyl-CoA carboxylase | Gluconeogenesis and energy metabolism |
Amino Acid Metabolism | Transaminases (e.g., AST, ALT) | Protein synthesis and nitrogen metabolism |
Antioxidant Properties
2-Hydroxybutanedioic acid has been reported to exhibit antioxidant properties. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular systems. This property may have implications for aging and age-related diseases, where oxidative damage plays a crucial role .
Role in Disease Modulation
The circulating levels of 2-hydroxybutanedioic acid are significantly elevated in various diseases, including type 2 diabetes and certain cancers. It has been identified as a potential biomarker for metabolic dysregulation associated with insulin resistance . Moreover, its levels were found to correlate with cognitive decline in neurodegenerative conditions .
Case Studies
- Autoimmune Disease Prediction : A targeted metabolomic assay indicated that levels of 2-hydroxybutyric acid were significantly altered in patients with autoimmune diseases compared to healthy controls. This suggests its potential role as a predictive biomarker for autoimmune conditions .
- Gut Microbiome Influence : A study highlighted the contribution of gut microbiota to the levels of 2-hydroxybutyric acid in the serum, demonstrating that specific bacterial strains can produce this metabolite, thus influencing systemic health outcomes .
Therapeutic Applications
The biological activities of this compound suggest several potential therapeutic applications:
- Metabolic Disorders : Given its role in energy metabolism and insulin sensitivity, this compound may be explored as a therapeutic agent for managing type 2 diabetes.
- Neurodegenerative Diseases : Its antioxidant properties could be leveraged for neuroprotective strategies against cognitive decline associated with aging.
- Gut Health : Enhancing the production of this metabolite through dietary interventions or probiotics may support gut health and overall metabolic function.
Properties
IUPAC Name |
2-butyl-2-hydroxybutanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-2-3-4-8(13,7(11)12)5-6(9)10/h13H,2-5H2,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQUGHNFRHZSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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